![molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1](/img/structure/B14408147.png)
1,6-Dibromobicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a derivative of bicyclo[4.1.0]heptane, where two bromine atoms are attached to the 1 and 6 positions of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The synthesis involves the addition of bromine to cyclohexene, followed by a cyclopropanation reaction. The reaction typically proceeds as follows:
Bromination: Cyclohexene is treated with bromine (Br2) to form 1,2-dibromocyclohexane.
Cyclopropanation: The 1,2-dibromocyclohexane undergoes a cyclopropanation reaction in the presence of a base, such as sodium hydroxide (NaOH), to form this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,6-Dibromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or cyclopropanes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while elimination reactions can produce alkenes or cyclopropanes .
科学的研究の応用
1,6-Dibromobicyclo[4.1.0]heptane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms.
作用機序
The mechanism of action of 1,6-Dibromobicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A similar compound without the bromine atoms, used as a reference in studying the reactivity of 1,6-Dibromobicyclo[4.1.0]heptane.
7,7-Dibromobicyclo[4.1.0]heptane: Another brominated derivative with bromine atoms at different positions, used for comparative studies.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
特性
CAS番号 |
85739-35-1 |
|---|---|
分子式 |
C7H10Br2 |
分子量 |
253.96 g/mol |
IUPAC名 |
1,6-dibromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2 |
InChIキー |
YMVGBLYVLBUYQI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC2(C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


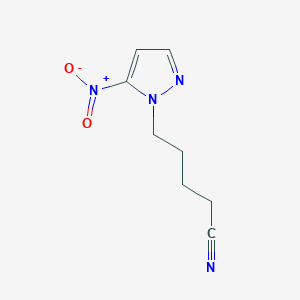
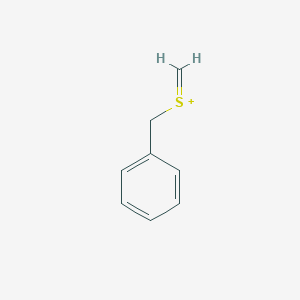

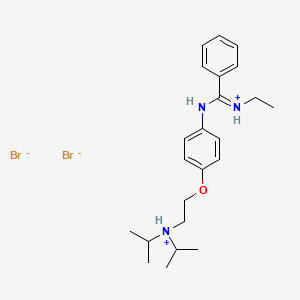
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
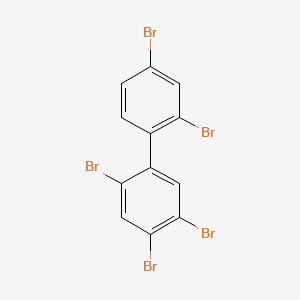
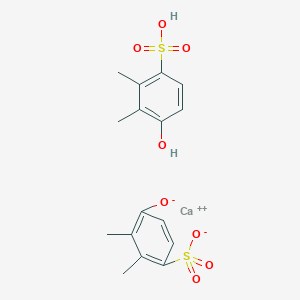
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
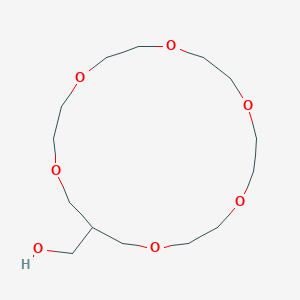


![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

